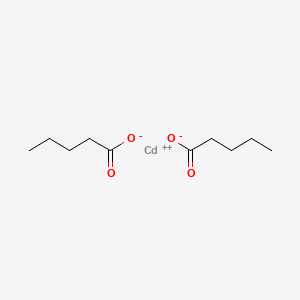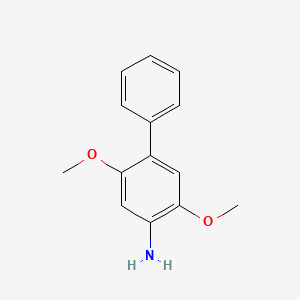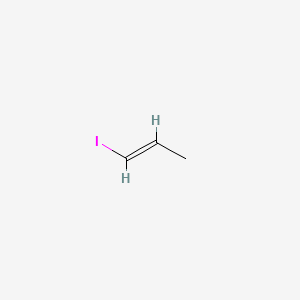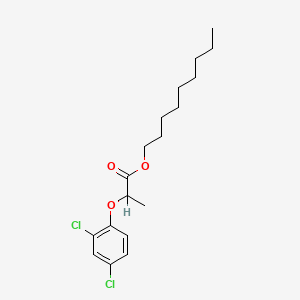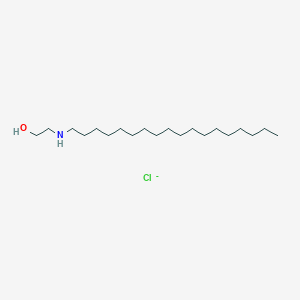
(2-Hydroxyethyl)octadecylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C20H44ClNO and a molecular weight of 350.02246 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)octadecylammonium chloride typically involves the reaction of octadecylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce secondary amines .
Applications De Recherche Scientifique
(2-Hydroxyethyl)octadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound also interacts with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: A shorter-chain analogue with similar applications.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
(2-Hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Propriétés
Numéro CAS |
94313-61-8 |
|---|---|
Formule moléculaire |
C20H43ClNO- |
Poids moléculaire |
349.0 g/mol |
Nom IUPAC |
2-(octadecylamino)ethanol;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22;/h21-22H,2-20H2,1H3;1H/p-1 |
Clé InChI |
ZHBKZXHOXKFVFY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


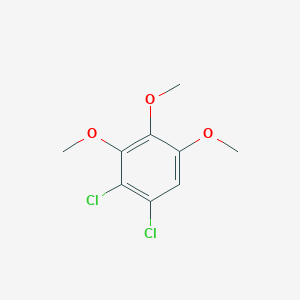
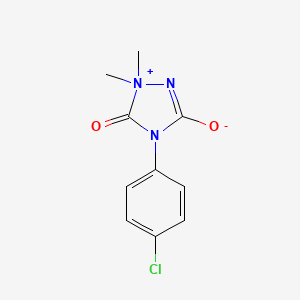

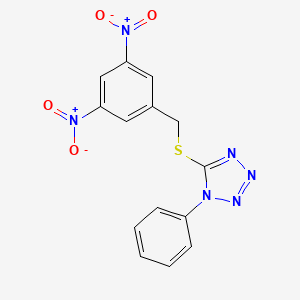
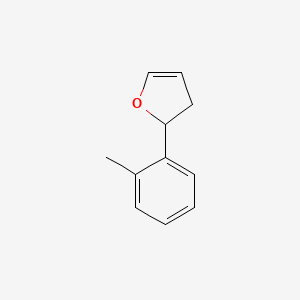
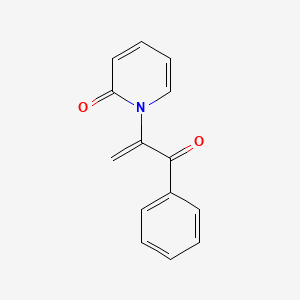

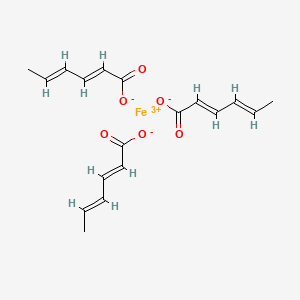
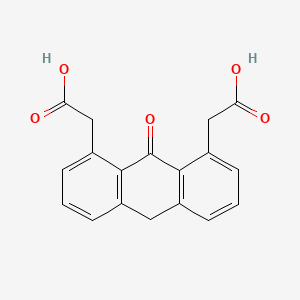
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
